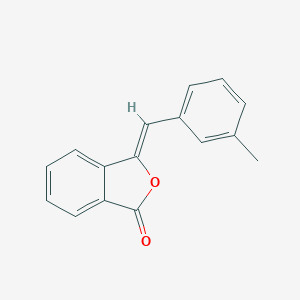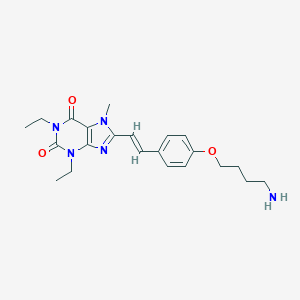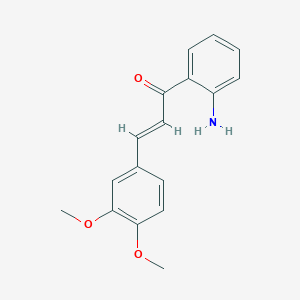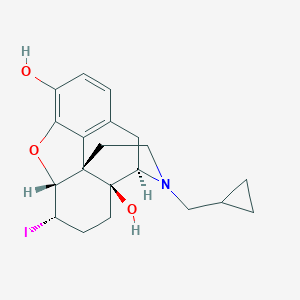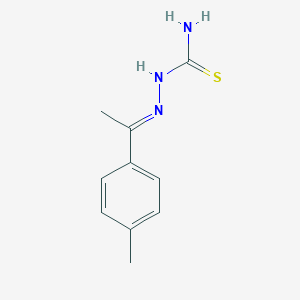
1-(4-Methylphenyl)ethanone thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)ethanone thiosemicarbazone, also known as 4-Methylthiosemicarbazone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用機序
The mechanism of action of 1-(4-Methylphenyl)ethanone thiosemicarbazone is not fully understood. However, studies have suggested that this compound acts by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress in cancer cells, leading to cell death. Additionally, this compound has been shown to inhibit the activity of several enzymes and proteins that are essential for cancer cell survival, including ribonucleotide reductase, thioredoxin reductase, and topoisomerase II.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Methylphenyl)ethanone thiosemicarbazone in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and has the potential to be developed into a new anti-cancer drug. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its potential use in clinical settings.
将来の方向性
There are several future directions for research on 1-(4-Methylphenyl)ethanone thiosemicarbazone. One of the main areas of focus is the development of new anti-cancer drugs based on this compound. Additionally, studies are needed to better understand the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to investigate the safety and toxicity of this compound in animal models and in clinical trials.
合成法
The synthesis of 1-(4-Methylphenyl)ethanone thiosemicarbazone can be achieved through several methods. One of the most common methods involves the reaction of 4-methylacetophenone with thiosemicarbazide in the presence of a catalyst, such as hydrochloric acid or acetic acid. This reaction results in the formation of this compound as a yellow crystalline solid.
科学的研究の応用
1-(4-Methylphenyl)ethanone thiosemicarbazone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
特性
分子式 |
C10H13N3S |
|---|---|
分子量 |
207.3 g/mol |
IUPAC名 |
[(E)-1-(4-methylphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H13N3S/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ |
InChIキー |
CLXMWTWYQLEKAI-XYOKQWHBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=S)N)/C |
SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
正規SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)


![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
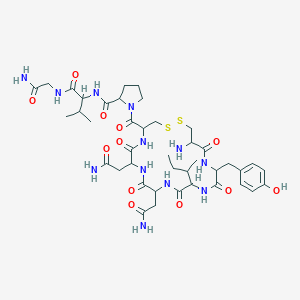
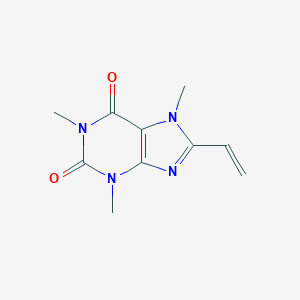
![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)
